molecular formula C24H28N2O5 B12129081 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one CAS No. 510712-17-1

3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B12129081
CAS No.: 510712-17-1
M. Wt: 424.5 g/mol
InChI Key: YKIVSPLGHXDHCC-LSDHQDQOSA-N
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Description

3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines multiple functional groups, including hydroxyl, methoxy, and pyridinyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Pyridinyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridinyl group to the pyrrole ring.

    Addition of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation.

    Functional Group Modifications: The hydroxyl, methoxy, and isopropoxy groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Conditions typically involve strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new ethers or esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features suggest it could bind to specific biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one could be investigated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
  • 3-Hydroxy-4-(4-ethoxybenzoyl)-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Uniqueness

Compared to similar compounds, 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets and its overall pharmacokinetic properties.

Properties

CAS No.

510712-17-1

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(3-methoxypropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H28N2O5/c1-15(2)31-19-9-8-17(13-16(19)3)22(27)20-21(18-7-5-10-25-14-18)26(11-6-12-30-4)24(29)23(20)28/h5,7-10,13-15,21,27H,6,11-12H2,1-4H3/b22-20+

InChI Key

YKIVSPLGHXDHCC-LSDHQDQOSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CN=CC=C3)/O)OC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CN=CC=C3)O)OC(C)C

Origin of Product

United States

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